molecular formula C16H11FO4 B8740112 3-(4-fluorophenyl)-5,7-dihydroxy-2-methyl-4H-chromen-4-one CAS No. 62881-65-6

3-(4-fluorophenyl)-5,7-dihydroxy-2-methyl-4H-chromen-4-one

Cat. No. B8740112
Key on ui cas rn: 62881-65-6
M. Wt: 286.25 g/mol
InChI Key: PMCKYOJKIVPGOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04117149

Procedure details

2,4,6-Trihydroxy-phenyl 4-fluoro-benzyl-ketone (1.31 g, 5 mmole) was dissolved in dimethylacetamide (5.0 ml) and borontrifluoride etherate (2.1 g, 15 mmole) was added cautiously. This solution was then added to a solution of methane-sulphonyl chloride (1.71 g, 15 mmole) in dimethylacetamide (5 ml) and the resulting mixture was heated on the steam batch for 75 minutes. The reaction mixture was poured into cold water (75 ml) and the crystalline diacetate was collected by filtration. The product was hydrolysed by heating in 50% methanolic hydrochloric acid (20 ml, 5N) at reflux for 1 hour, the solution was poured into excess cold water and the crystalline precipitate was collected and dried to give 5,7-dihydroxy-3-p-fluoro-phenyl-2-methyl-4-oxo-4H-benzopyran, m.p. 222°-223°. NMR of the diacetate confirmed that cyclisation had taken place. The product was identical on T.L.C. with a sample prepared via the standard Allen-Robinson synthesis.
Name
2,4,6-Trihydroxy-phenyl 4-fluoro-benzyl-ketone
Quantity
1.31 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step Two
Quantity
1.71 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
75 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
O[C:2]1C=C(O)C=C(O)[C:3]=1[CH:10]([C:18](C(C1C(O)=CC(O)=CC=1O)C1C=CC(F)=CC=1)=[O:19])[C:11]1[CH:16]=[CH:15][C:14]([F:17])=[CH:13][CH:12]=1.B(F)(F)F.CC[O:43][CH2:44][CH3:45].CS(Cl)(=O)=O.[OH2:51]>CC(N(C)C)=O>[OH:51][C:3]1[C:10]2[C:18](=[O:19])[C:10]([C:11]3[CH:16]=[CH:15][C:14]([F:17])=[CH:13][CH:12]=3)=[C:3]([CH3:2])[O:19][C:18]=2[CH:45]=[C:44]([OH:43])[CH:2]=1 |f:1.2|

Inputs

Step One
Name
2,4,6-Trihydroxy-phenyl 4-fluoro-benzyl-ketone
Quantity
1.31 g
Type
reactant
Smiles
OC1=C(C(=CC(=C1)O)O)C(C1=CC=C(C=C1)F)C(=O)C(C1=CC=C(C=C1)F)C1=C(C=C(C=C1O)O)O
Name
Quantity
5 mL
Type
solvent
Smiles
CC(=O)N(C)C
Step Two
Name
Quantity
2.1 g
Type
reactant
Smiles
B(F)(F)F.CCOCC
Step Three
Name
Quantity
1.71 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
CC(=O)N(C)C
Step Four
Name
Quantity
75 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated on the steam batch for 75 minutes
Duration
75 min
FILTRATION
Type
FILTRATION
Details
the crystalline diacetate was collected by filtration
TEMPERATURE
Type
TEMPERATURE
Details
by heating in 50% methanolic hydrochloric acid (20 ml, 5N)
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
the solution was poured into excess cold water
CUSTOM
Type
CUSTOM
Details
the crystalline precipitate was collected
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
OC1=CC(=CC2=C1C(C(=C(O2)C)C2=CC=C(C=C2)F)=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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